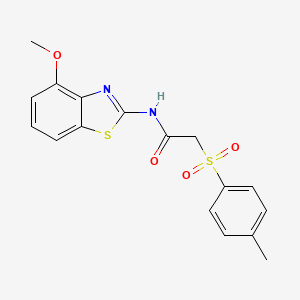

N-(4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide

Description

Properties

IUPAC Name |

N-(4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S2/c1-11-6-8-12(9-7-11)25(21,22)10-15(20)18-17-19-16-13(23-2)4-3-5-14(16)24-17/h3-9H,10H2,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDZCGBEMLPYMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(C=CC=C3S2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide typically involves the following steps:

Formation of the Benzothiazole Ring: This can be achieved by the cyclization of o-aminothiophenol with a suitable carbonyl compound, such as 4-methoxybenzaldehyde, under acidic conditions.

Sulfonylation: The benzothiazole intermediate is then reacted with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like pyridine or triethylamine to introduce the sulfonyl group.

Acetylation: Finally, the sulfonylated benzothiazole is acetylated using acetic anhydride or acetyl chloride to yield the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidizing conditions.

Reduction: The sulfonyl group can be reduced to a sulfide or thiol group using reducing agents like lithium aluminum hydride.

Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

Oxidation: 4-hydroxy-1,3-benzothiazole derivatives

Reduction: Benzothiazole sulfides or thiols

Substitution: Various substituted benzothiazole derivatives

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to N-(4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide exhibit significant antimicrobial properties. For instance, derivatives containing benzothiazole moieties have shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves the inhibition of dihydrofolate reductase, an essential enzyme for microbial growth and survival .

Anticancer Potential

The anticancer activity of this compound is particularly noteworthy. Research indicates that benzothiazole derivatives can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds structurally related to this compound have been tested against human colorectal carcinoma cell lines, yielding promising results with IC50 values indicating potent activity .

Industrial Applications

In addition to its biological applications, this compound serves as a valuable building block in organic synthesis. Its unique structure allows for further derivatization to create more complex molecules with desired properties. Furthermore, it has potential applications in developing new materials with specific characteristics such as fluorescence or conductivity.

Case Studies

Several case studies highlight the effectiveness of this compound:

- Antimicrobial Efficacy : A study evaluated various derivatives against bacterial strains using minimum inhibitory concentration (MIC) assays. Results indicated strong antimicrobial activity for compounds similar to this compound .

- Cancer Cell Line Studies : In vitro tests against HCT116 colorectal cancer cells showed that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU), suggesting superior potency .

Mechanism of Action

The mechanism of action of N-(4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzothiazole moiety is known to bind to various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The sulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Structural and Functional Analysis

- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxy group in the target compound contrasts with the electron-withdrawing nitro group in the 6-nitro analog . Nitro-substituted benzothiazoles are often prodrugs activated by nitroreductases in hypoxic tumor environments, whereas methoxy derivatives may directly modulate receptor binding.

- Sulfonyl Group Variations : The 4-methylbenzenesulfonyl (tosyl) group in the target compound provides steric bulk and metabolic stability compared to the phenylsulfonyl group in the nitro analog . The 4-methoxyphenylsulfonyl group in the hydrochloride salt derivative introduces additional polarity, enhancing solubility.

- Heterocyclic Hybrids : Compounds like BZ-IV and the benzofuran-benzothiazole hybrid demonstrate that fusion with other heterocycles (e.g., piperazine, benzofuran) broadens biological activity. BZ-IV’s methylpiperazine moiety improves water solubility, critical for bioavailability.

Biological Activity

N-(4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. A study focusing on similar compounds demonstrated promising antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell membranes, leading to cell lysis .

Table 1: Antimicrobial Activity of Related Benzothiazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| This compound | C. albicans | 8 µg/mL |

Anti-inflammatory Activity

Benzothiazole derivatives have also been studied for their anti-inflammatory effects. They inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have shown that these compounds can reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS) .

Case Study: Inhibition of Nitric Oxide Production

In a controlled experiment, this compound was tested on RAW 264.7 macrophages. The compound significantly reduced NO levels compared to untreated controls, indicating its potential as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives is often linked to their structural features. Modifications in the substituents on the benzothiazole ring can enhance or diminish activity. For instance, the presence of electron-donating groups (like methoxy) typically increases antibacterial potency .

Table 2: Structure-Activity Relationship Insights

| Substituent Type | Effect on Activity |

|---|---|

| Electron-donating | Increased antibacterial activity |

| Electron-withdrawing | Decreased activity |

| Alkyl groups | Enhanced lipophilicity and absorption |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.